molecular formula C16H12ClNO4 B371434 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one CAS No. 303091-14-7

2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B371434
CAS No.: 303091-14-7
M. Wt: 317.72g/mol
InChI Key: HOXCSXLCPAKLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a 4-chlorophenyl group and two methoxy groups at the 6 and 7 positions. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which undergoes cyclization to form the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
  • 2-(4-fluorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
  • 2-(4-methylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Uniqueness

2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-3-5-10(17)6-4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXCSXLCPAKLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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